2,3-Phenazinediol, 1-undecyl- is a chemical compound that belongs to the phenazine family, characterized by its unique structure and properties. This compound is notable for its potential applications in various scientific fields, including materials science and biochemistry. The molecular formula for 2,3-Phenazinediol, 1-undecyl- is CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The compound can be synthesized through various chemical methods involving phenazine derivatives and long-chain alkyl groups. The specific synthesis methods can vary depending on the desired purity and yield of the final product.
2,3-Phenazinediol, 1-undecyl- is classified as an organic compound. It falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure. Additionally, it can be categorized as a phenazine derivative due to the presence of the phenazine core.
The synthesis of 2,3-Phenazinediol, 1-undecyl- typically involves multi-step organic reactions. One common method includes the condensation of phenazine with undecanoic acid or its derivatives.
The molecular structure of 2,3-Phenazinediol, 1-undecyl- features a phenazine core with hydroxyl groups at the 2 and 3 positions and a long undecyl chain at one end. This structure contributes to its unique properties.
The molecular weight of 2,3-Phenazinediol, 1-undecyl- is approximately 258.32 g/mol. Its structural formula can be represented as follows:
2,3-Phenazinediol, 1-undecyl- can participate in various chemical reactions typical for phenazines:
These reactions often require specific catalysts or conditions (e.g., temperature, solvents) to proceed efficiently. For instance, oxidation reactions may utilize oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action for 2,3-Phenazinediol, 1-undecyl- primarily involves its interactions with biological systems or materials. Its phenazine structure allows it to participate in redox reactions, which can be significant in biochemical pathways.
Studies have indicated that compounds with similar structures exhibit antioxidant properties due to their ability to donate electrons and stabilize free radicals.
Relevant data from studies indicate that similar compounds exhibit varying degrees of stability based on substituents on the phenazine ring.
2,3-Phenazinediol, 1-undecyl- has potential applications in several scientific domains:
Phenazine biosynthesis is governed by conserved core gene clusters (typically phzABCDEFG) responsible for assembling the tricyclic phenazine-1,6-dicarboxylic acid (PDC) scaffold. In strains producing alkylated derivatives like 1-undecyl-2,3-phenazinediol, these core genes are accompanied by modification clusters encoding enzymes for side-chain attachment, hydroxylation, and other tailoring reactions. The genome of Xenorhabdus szentirmaii exemplifies this dual-cluster organization, where two physically separate loci coordinate: Cluster I (phzABCDEFG) synthesizes PDC, while Cluster II encodes a flavin-dependent monooxygenase (alpH), a fatty acyl-AMP ligase (alsA), and an acyl carrier protein (alsB) essential for undecyl side-chain incorporation [6].
Genes within these clusters exhibit strict transcriptional coordination. In Streptomyces spp., TetR-family regulators (e.g., ppzV) control prenylation timing, while LysR-type regulators (e.g., ppzY) activate core phenazine biosynthesis [2]. Modularity is evident in Pseudomonas systems, where phzM (encoding phenazine-specific methyltransferase) and phzS (hydroxylase) flank the core operon, enabling species-specific modifications [3]. For undecyl-phenazine production, alsA (fatty acid ligase) and alpH (oxygenase) are invariably co-localized, suggesting their genetic coupling is essential for efficient alkyl transfer [6].
Table 1: Genetic Components of Phenazine Biosynthetic Clusters in Alkylphenazine-Producing Bacteria
Gene Symbol | Function | Location Relative to Core Cluster | Producer Organism Examples |
---|---|---|---|
phzABCDEFG | PDC scaffold synthesis | Core cluster | Pseudomonas, Streptomyces, Xenorhabdus |
alsA | Fatty acyl-AMP ligase | Adjacent modification cluster | Xenorhabdus szentirmaii |
alsB | Acyl carrier protein | Adjacent modification cluster | Xenorhabdus szentirmaii |
alpH | Aldehyde-forming oxygenase | Adjacent modification cluster | Xenorhabdus szentirmaii |
ppzM | Phenazine N-methyltransferase | Within core cluster | Streptomyces anulatus |
ppzV | TetR-family pathway regulator | Flanking region | Streptomyces anulatus |
The undecyl side chain in 1-undecyl-2,3-phenazinediol originates from fatty acid metabolism, diverging from prenyl-donor systems used in derivatives like endophenazines. The pathway involves three enzymatic stages:
The positional specificity of alkylation (C1 vs C3) is controlled by core-modifying oxygenases. In X. szentirmaii, 2,3-dihydroxylation precedes alkylation, directing the undecyl group exclusively to C1. This contrasts with Streptomyces spp., where prenylation occurs prior to ring oxidation [2] [6]. Deletion of alpH abolishes undecyl-phenazine production but accumulates PDC, confirming its role in side-chain activation [6].
Table 2: Enzymatic Steps for 1-Undecyl-2,3-Phenazinediol Biosynthesis
Step | Enzyme(s) | Cofactors/Substrates | Product |
---|---|---|---|
Fatty acid activation | AlsA (fatty acyl-AMP ligase) | ATP, undecanoic acid | Undecanoyl-AMP |
Carrier loading | AlsB (acyl carrier protein) | Undecanoyl-AMP | Undecanoyl-holo-AlsB thioester |
Aldehyde formation | AlpH (oxygenase) | NADPH, O₂ | 11-Oxoundecanal |
Schiff base formation | Non-enzymatic | 2,3-Phenazinediol | Iminium intermediate |
Reduction | Unknown reductase | NADH | 1-Undecyl-2,3-phenazinediol |
Efficient production of 1-undecyl-2,3-phenazinediol analogs relies on reconstituting its biosynthetic pathway in genetically tractable hosts. Three host systems show promise:
Streptomyces coelicolor: Engineered S. coelicolor M512 strains expressing the X. szentirmaii alsA-alsB-alpH cassette produce 1-alkyl-2,3-phenazinediols (C11-C15). Titers reach 120 mg/L with optimized promoters (ermEp), but undecyl derivatives require fatty acid feeding [2] [6]. Chassis limitations include native phosphatase activity hydrolyzing acyl-adenylates. Deleting phoA (alkaline phosphatase) improves yields 2.3-fold [6].
Pseudomonas putida: Leveraging its innate phenazine core machinery (phz operon), P. putida KT2440 expressing alsA-alsB-alpH synthesizes 1-undecyl-2,3-phenazinediol from glucose. However, endogenous quinone reductases reduce phenazine rings prematurely, causing >50% yield loss. Co-expression of qor (quinone oxidoreductase) knockouts mitigates this [3] [6].
Escherichia coli: Although lacking native phenazine pathways, E. coli enables modular pathway assembly. Co-expression of phzABCDEFG (from P. aeruginosa), phzS (hydroxylase), and alsA-alsB-alpH yields 1-alkylphenazines. Yet, low solubility of fatty acid substrates limits titers to <20 mg/L. Engineering fadD (fatty acyl-CoA ligase) variants with expanded substrate specificity enhances C11 acid uptake [6] [9].
Critical Optimization Parameters:
Table 3: Heterologous Systems for 1-Alkyl-2,3-Phenazinediol Production
Host Strain | Pathway Components Expressed | Max Titer (mg/L) | Key Engineering Interventions |
---|---|---|---|
S. coelicolor M512 | alsA-alsB-alpH (from X. szentirmaii) | 120 (C11) | ermEp promoter; ΔphoA |
P. putida KT2440 | alsA-alsB-alpH + native phz | 85 (C11) | Δqor; Ptac promoter |
E. coli BL21(DE3) | phzABCDEFG-phzS + alsA-alsB-alpH | 19 (C11) | fadD variant; arabinose induction |
Compound Name Index
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